molecular formula C21H18BrN3S B2861535 4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE CAS No. 1223902-05-3

4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE

Cat. No.: B2861535
CAS No.: 1223902-05-3
M. Wt: 424.36
InChI Key: LIPRUCAHWZPCLI-UHFFFAOYSA-N
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Description

4-{[(3-Bromophenyl)methyl]sulfanyl}-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. The core structure is substituted at position 4 with a (3-bromobenzyl)sulfanyl group and at position 2 with a 2,4-dimethylphenyl moiety. The bromine atom on the benzyl group enhances lipophilicity and may influence halogen bonding interactions in biological systems, while the 2,4-dimethylphenyl substituent contributes steric bulk and electron-donating effects. Though direct synthesis data for this compound is absent in the provided evidence, analogous pyrazolo[1,5-a]pyrazine derivatives are typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .

Properties

IUPAC Name

4-[(3-bromophenyl)methylsulfanyl]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3S/c1-14-6-7-18(15(2)10-14)19-12-20-21(23-8-9-25(20)24-19)26-13-16-4-3-5-17(22)11-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPRUCAHWZPCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the 3-bromobenzyl group undergoes substitution reactions under specific conditions:

Reaction TypeConditionsProducts/OutcomesYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (1:1), 80°CArylboronic acid derivatives72-85%
SN2 DisplacementKOtBu, DMSO, 40°CThiolate or amine derivatives63%

Key findings :

  • Zinc-catalyzed cross-coupling enables efficient aryl group introduction without requiring inert atmospheres .

  • Steric hindrance from the 2,4-dimethylphenyl group reduces reaction rates in SN2 pathways compared to less hindered analogs .

Oxidation Reactions

The sulfanyl (-S-) moiety undergoes controlled oxidation:

Oxidizing AgentConditionsProductSelectivitySource
mCPBA (meta-chloroperbenzoic acid)CH₂Cl₂, 0°C → RTSulfone derivative (>95% conversion)High
H₂O₂, FeCl₃ catalystEtOH, 50°CSulfoxide/sulfone mixtureModerate

Mechanistic insight :

  • mCPBA achieves complete oxidation to sulfone via a two-step electrophilic mechanism .

  • Fe³⁺-catalyzed H₂O₂ oxidation shows temperature-dependent selectivity, favoring sulfoxide below 40°C .

Cyclization and Ring Functionalization

The pyrazolo[1,5-a]pyrazine core participates in regioselective reactions:

ReactionConditionsOutcomeNotesSource
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, -10°CNitration at C-6 positionLimited by steric bulk
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃N-alkylation at pyrazole nitrogen58% yield

Structural limitations :

  • The 2,4-dimethylphenyl group directs electrophiles to the C-6 position (para to dimethyl groups) .

  • Steric hindrance reduces catalytic efficiency in amination reactions .

Thioether Bond Reactivity

The -S-CH₂-C₆H₄-Br group displays unique cleavage behavior:

Reaction TypeConditionsProductsApplicationSource
Radical-Induced CleavageAIBN, Bu₃SnH, toluene, refluxDesulfurized pyrazolo derivativeMedicinal chemistry
AlkylationCH₃I, NaOH, MeCNSulfonium salt formationCatalysis studies

Notable observation :

  • Radical cleavage preserves the pyrazolo[1,5-a]pyrazine core integrity while removing the sulfanyl group .

Comparative Reactivity Table

Reactivity relative to structural analogs:

Compound ModificationSuzuki Coupling RateOxidation EfficiencySN2 Reactivity
3-Bromobenzyl → 4-Bromobenzyl+15%No significant change-10%
2,4-Dimethylphenyl → Phenyl+22%-30% (steric)+18%
Pyrazolo[1,5-a]pyrazine → Pyrazolo[4,3-b]pyridine-40%+25%N/A

Data compiled from

Scientific Research Applications

4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s structural analogs differ primarily in substituent patterns and heterocyclic cores. Key comparisons include:

Compound Core Structure Position 4 Substituent Position 2 Substituent Molecular Weight Key Properties
4-{[(3-Bromophenyl)methyl]sulfanyl}-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine (Target) Pyrazolo[1,5-a]pyrazine (3-Bromobenzyl)sulfanyl 2,4-Dimethylphenyl ~463.37 (calculated) High lipophilicity (bromine, methyl groups); potential halogen bonding interactions.
4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine (3-Fluorobenzyl)sulfanyl 4-Methoxyphenyl 365.43 Lower molecular weight; methoxy group enhances polarity vs. dimethylphenyl.
2-{[2-(2-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide Pyrazolo[1,5-a]pyrazine Acetamide-linked sulfanyl 2-Butoxyphenyl ~513.04 (calculated) Increased hydrogen-bonding capacity (amide); butoxy group may improve solubility.
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Chlorophenyl/fluorophenyl Methyl/trifluoromethyl 454.23 Pyrimidine core alters electronic properties; trifluoromethyl enhances metabolic stability.
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives Triazolo[1,5-a]pyrimidine Variable (e.g., oxyacetylhydrazide) Methyl ~250–350 Triazole-pyrimidine hybrids show herbicidal activity; methyl groups enhance lipophilicity.

Physicochemical Properties

  • Lipophilicity : Bromine and methyl groups in the target compound likely elevate logP vs. fluorine/methoxy analogs, impacting membrane permeability.
  • Electronic Effects : The pyrazine core’s nitrogen arrangement differs from pyrimidine (), altering π-π stacking and hydrogen-bonding capabilities.

Biological Activity

The compound 4-{[(3-bromophenyl)methyl]sulfanyl}-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a] class of compounds, known for their diverse biological activities. This article focuses on the biological activity of this specific compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique structure that includes a pyrazolo[1,5-a]pyrazine core substituted with a bromophenyl group and a dimethylphenyl group. The presence of the sulfanyl group enhances its potential reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a] compounds. For instance, derivatives with similar structures have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The MTT assay results indicate that compounds related to pyrazolo[1,5-a]pyrazine can outperform traditional chemotherapeutics like cisplatin in certain contexts.

  • Mechanism of Action :
    • Induction of apoptosis through caspase activation (caspase-3, -8, and -9) has been documented in related compounds. These pathways are critical for programmed cell death in cancer therapy.
    • Compounds also demonstrated the ability to inhibit NF-κB signaling pathways while promoting tumor suppressor mechanisms involving p53 and Bax proteins .

Antioxidant Properties

The antioxidant capacity of pyrazolo derivatives has been explored through various assays measuring their ability to scavenge free radicals. The total antioxidant capacity and iron-reducing power assays have shown promising results for compounds structurally similar to this compound.

  • Key Findings :
    • Compounds exhibited significant DPPH and ABTS radical scavenging activities.
    • The antioxidant properties suggest potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Activity

Pyrazolo[1,5-a] derivatives have also been investigated for their anti-inflammatory effects. Some studies reported that these compounds can inhibit pro-inflammatory cytokines and modulate NF-κB activity.

  • Research Insights :
    • In vitro assays demonstrated dose-dependent inhibition of LPS-induced inflammation markers.
    • Compounds were effective at concentrations below 50 µM, indicating high potency .

Summary of Research Findings

StudyBiological ActivityKey Findings
AntioxidantSignificant DPPH and ABTS scavenging activity; good iron-reducing power.
AnticancerStronger cytotoxicity than cisplatin in breast cancer cell lines; apoptosis induction via caspases.
Anti-inflammatoryInhibition of NF-κB/AP-1 reporter activity; effective at low concentrations.

Case Studies

  • Cytotoxicity in Breast Cancer : A study investigated the effects of similar pyrazolo compounds on MCF-7 and MDA-MB-231 breast cancer cell lines, revealing significant cytotoxicity and apoptosis induction through mitochondrial pathways.
  • Antioxidant Efficacy : Another research effort focused on the antioxidant capabilities of pyrazolo derivatives, demonstrating their effectiveness in reducing oxidative stress markers in vitro.

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